5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the indole ring or the tetrahydropyridine ring, potentially leading to the formation of dihydro or fully reduced derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as:
Receptors: Binding to and modulating the activity of neurotransmitter receptors.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-Methylthioindole: A simpler analog with similar functional groups.
3-(1,2,3,6-Tetrahydro-4-pyridinyl)indole: Lacks the methylthio group but has a similar core structure.
Indole-3-carbinol: A naturally occurring compound with known biological activities.
Uniqueness
The uniqueness of 5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
77248-66-9 |
---|---|
Molecular Formula |
C14H17ClN2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
5-methylsulfanyl-3-(1,2,3,6-tetrahydropyridin-1-ium-4-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H16N2S.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-4,8-9,15-16H,5-7H2,1H3;1H |
InChI Key |
LWUTUIGRZHGJDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC=C2C3=CC[NH2+]CC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.